molecular formula C11H13NO4 B1608345 Ethyl [(2-methoxyphenyl)amino](oxo)acetate CAS No. 7267-26-7

Ethyl [(2-methoxyphenyl)amino](oxo)acetate

Cat. No. B1608345
CAS RN: 7267-26-7
M. Wt: 223.22 g/mol
InChI Key: LRZIMTZVWNNCHG-UHFFFAOYSA-N
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Description

Ethyl [(2-methoxyphenyl)amino](oxo)acetate, commonly known as ethyl 2-(2-methoxyphenylamino)acetate, is an organic compound with the chemical formula C11H13NO4. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. Ethyl 2-(2-methoxyphenylamino)acetate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Catalyst Design and Organic Synthesis

  • List-Barbas-Mannich Reaction Catalysis : Ethyl (p-methoxyphenylimino)acetate, a derivative of Ethyl (2-methoxyphenyl)aminoacetate, plays a crucial role in the List-Barbas-Mannich reaction. This process, catalyzed by modularly designed organocatalysts (MDOs) that include proline and cinchona alkaloid thioureas, leads to the formation of γ-oxo-α-amino acid derivatives. This reaction is characterized by high yields and excellent stereoselectivities, showcasing the compound's utility in synthesizing complex organic molecules (Perera et al., 2013).

  • Synthesis of α-Ketoamide Derivatives : Ethyl (2-methoxyphenyl)aminoacetate is instrumental in synthesizing a novel series of α-ketoamide derivatives. Utilizing OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide approach, the compound has shown superiority in terms of yield and purity over traditional methods. These α-ketoamide derivatives are synthesized through ring opening of N-acylisatin, highlighting the compound's versatility in organic synthesis (El‐Faham et al., 2013).

Pharmaceutical Intermediate Synthesis

  • Peptide Synthesis Enhancement : Ethyl (2-methoxyphenyl)aminoacetate-related compound, Oxyma, has been tested as an additive for peptide bond formation. It has demonstrated remarkable efficiency and a lower risk of explosion compared to traditional benzotriazole-based additives like HOBt and HOAt. Its ability to inhibit racemization and enhance coupling efficiency positions it as a valuable component in the synthesis of peptides, underscoring its potential as a pharmaceutical intermediate (Subirós‐Funosas et al., 2009).

  • Corrosion Inhibition Efficiency : The compound has also been linked to the synthesis and characterization of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives. These compounds exhibit corrosion inhibition efficiency on mild steel, suggesting potential applications in protecting pharmaceutical equipment from corrosion. This area of research demonstrates the compound's utility beyond organic synthesis and into materials science, highlighting its versatility (Djenane et al., 2019).

properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZIMTZVWNNCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395209
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7267-26-7
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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